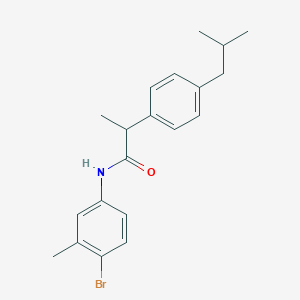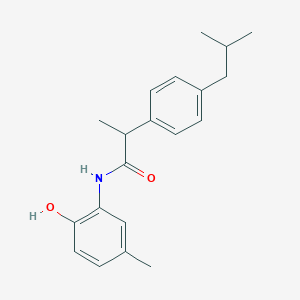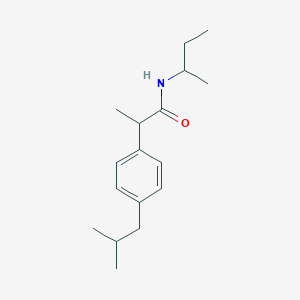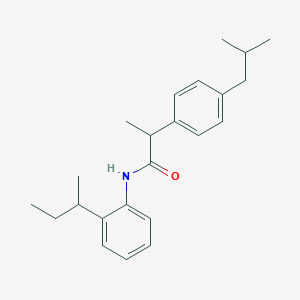
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical class of phenoxy carboxylic acids and is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-D), another commonly used herbicide. DCPA is known for its selective action against grassy weeds and has been used extensively in the United States since the early 1960s.
Mécanisme D'action
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide works by inhibiting the growth of weeds through its action on the plant's metabolic processes. It interferes with the synthesis of plant cell wall components, leading to the death of the plant. 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide is selective in its action, targeting grassy weeds while leaving broadleaf plants unharmed.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide has been shown to have a low toxicity to humans and animals. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. However, studies have shown that 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide can have adverse effects on non-target organisms, such as insects and earthworms, which play an important role in maintaining soil health.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide is widely used in laboratory experiments to study the impact of herbicides on plant growth and development. Its selective action against grassy weeds makes it an ideal herbicide for studying the impact of weed control on crop yield. However, the use of 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide in laboratory experiments is limited by its potential impact on non-target organisms, which can affect the accuracy of the results.
Orientations Futures
There are several areas of research that can be explored in relation to 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide. One potential future direction is the development of more environmentally friendly herbicides that can replace 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide and other synthetic herbicides. Another area of research is the impact of herbicides on soil health and the role of non-target organisms in maintaining soil fertility. Further studies can also be conducted to understand the long-term effects of herbicide use on crop yield and the environment.
Conclusion
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide is a widely used herbicide that has been extensively studied for its impact on weed control and the environment. Its selective action against grassy weeds makes it an ideal herbicide for use in agriculture. However, studies have shown that 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide can have adverse effects on non-target organisms, highlighting the need for more environmentally friendly herbicides. Further research is needed to understand the long-term impact of herbicide use on crop yield and the environment.
Méthodes De Synthèse
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with isopentylamine in the presence of a catalyst. The reaction yields 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide, which can be purified by recrystallization.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research studies to evaluate its efficacy in controlling weeds and its impact on non-target organisms. Studies have also been conducted to understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide and its biochemical and physiological effects.
Propriétés
Formule moléculaire |
C14H19Cl2NO2 |
|---|---|
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-9(2)6-7-17-14(18)10(3)19-13-5-4-11(15)8-12(13)16/h4-5,8-10H,6-7H2,1-3H3,(H,17,18) |
Clé InChI |
KBCNHXIOWILZBY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CC(C)CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



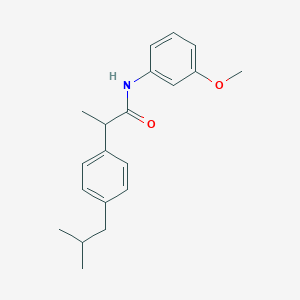
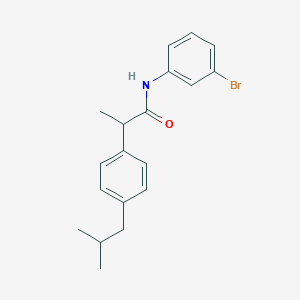

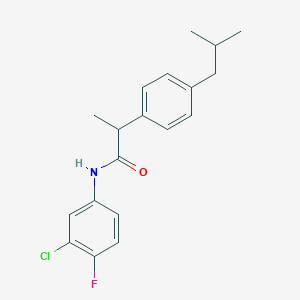


![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
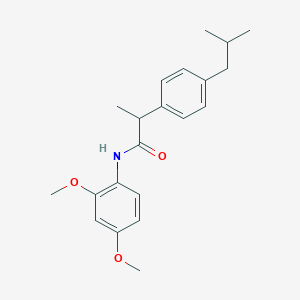
![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)
